REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:18]#[C:19][Si](C)(C)C)=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14]>CO>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:18]#[CH:19])=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14] |f:0.1.2|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
was stirred under nitrogen
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The resulting mixture was stirred at 20° C. for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with methanol
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in-vacuo
|
Type
|
DISSOLUTION
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Details
|
re-dissolved in methanol (50 ml)
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Type
|
ADDITION
|
Details
|
carefully treated with acetyl chloride (4.0 ml)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
ADDITION
|
Details
|
TBME (50 ml) was added to the residue
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Type
|
FILTRATION
|
Details
|
the resulting suspension filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with a saturated solution of NaHCO3 (40 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with TBME (3×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography (50 g Isolute cartridge, 0-10% TBME:Heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |